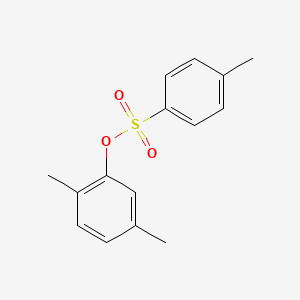![molecular formula C32H48O3 B1654649 Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate CAS No. 255876-40-5](/img/structure/B1654649.png)
Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate
Overview
Description
Bicyclo[321]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate is a complex organic compound with a unique structure that combines a bicyclic framework with a steroidal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[3.2.1]octane framework through a series of cycloaddition reactions. The steroidal moiety, derived from cholesterol, is then esterified with the bicyclic intermediate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the bicyclic framework can be reduced to yield saturated derivatives.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products Formed
Scientific Research Applications
Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving cholesterol.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism by which Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes involved in cholesterol metabolism, altering their activity. The bicyclic framework can also influence the compound’s binding affinity and specificity for various receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-3-en-2-yl derivatives: These compounds share the bicyclic framework but differ in functional groups.
Cholesterol esters: Compounds with similar steroidal moieties but different ester linkages.
Uniqueness
Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate is unique due to its combination of a bicyclic structure with a steroidal ester, providing distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
6-bicyclo[3.2.1]oct-3-enyl 4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O3/c1-20(7-12-30(34)35-29-18-21-5-4-6-22(29)17-21)26-10-11-27-25-9-8-23-19-24(33)13-15-31(23,2)28(25)14-16-32(26,27)3/h4,6,8,20-22,24-29,33H,5,7,9-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZPPTOMZUQGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1CC2CC=CC1C2)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384358 | |
| Record name | Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255876-40-5 | |
| Record name | Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol](/img/structure/B1654574.png)

![2-[2-[(4-Chlorophenyl)methylamino]-2-oxoethoxy]benzoic acid](/img/structure/B1654577.png)









